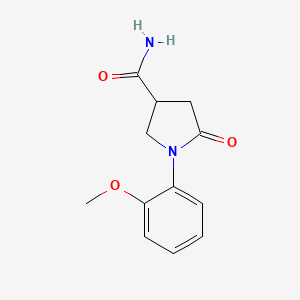

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

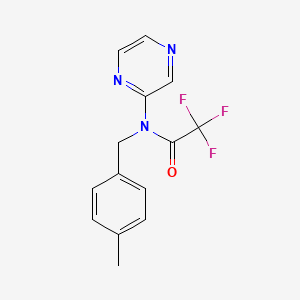

The compound “1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide” is likely to be a derivative of pyrrolidine, which is a five-membered ring containing four carbon atoms and one nitrogen atom. The “5-oxo” indicates the presence of a carbonyl group (C=O) at the 5th position of the pyrrolidine ring. The “1-(2-Methoxyphenyl)” suggests a phenyl ring with a methoxy group (O-CH3) at the 2nd position is attached to the 1st position of the pyrrolidine ring. The “3-carboxamide” indicates a carboxamide group (CONH2) at the 3rd position of the pyrrolidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the carbonyl and carboxamide groups, and the methoxyphenyl group. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carbonyl group is typically reactive and can undergo various reactions such as reduction, nucleophilic addition, and condensation. The carboxamide group can participate in hydrolysis, amidation, and other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl, carboxamide, and methoxy groups would likely make the compound somewhat polar and could influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

Urapidil is an α-blocker that effectively lowers peripheral blood pressure without affecting heart rate or intracranial blood pressure. Its unique mechanism allows it to cross the blood–brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity. Clinically, urapidil is primarily used to treat hypertensive crises and perioperative hypertension .

Reflex Tachycardia Prevention

Due to its rapid onset of action and controllability, urapidil prevents reflex tachycardia in patients. This property is particularly valuable in clinical settings where maintaining stable heart rate is crucial .

Dosage Forms

Urapidil has been developed in various dosage forms, including:

Improved Synthetic Route

Researchers have devised an improved synthetic route for urapidil. The process starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane, catalyzed by Yb(OTf)3 in acetonitrile. The key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol, is then formed. This optimized route enhances large-scale production and yields approximately 45% of the final product .

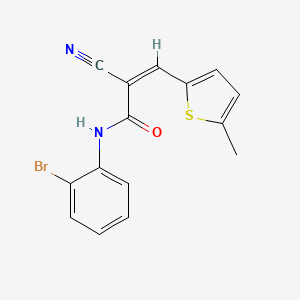

Nonlinear Optical Activity

Chalcone derivatives, including urapidil, exhibit strong nonlinear optical activity. Theoretical computations using density functional theory have explored their properties, making them relevant in materials science and photonics .

Potential Psychoactive Substances

Considering the rising demand for cocaine, unregulated psychoactive substances with similar effects are gaining attention. Urapidil shares a pharmacological profile with compounds like indatraline and troparil. Further research may explore their potential applications .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-9(10)14-7-8(12(13)16)6-11(14)15/h2-5,8H,6-7H2,1H3,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIWAKFYCGUCPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC(CC2=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2603418.png)

![Methyl 4-[[2-(3-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2603425.png)

![(1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2603429.png)

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2603433.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide](/img/structure/B2603439.png)